n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
Description
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-ethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-3-13(16(14,15)4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
InChI Key |
BQLHCFSZISYZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)CN)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide typically involves the coupling of a substituted aniline derivative bearing an aminomethyl group with an ethylethanesulfonyl chloride or equivalent sulfonamide precursor. The key steps include:
- Protection or selective functionalization of the aminomethyl group if necessary.
- Formation of the sulfonamide bond by nucleophilic substitution of the sulfonyl chloride with the amine.
- Purification and isolation of the final product.
Detailed Synthetic Route
Based on patent literature and related sulfonamide synthesis methods, the following preparation method is representative:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-(Aminomethyl)aniline or its protected derivative | Starting amine with aminomethyl group on phenyl ring |
| 2 | Ethylethanesulfonyl chloride | Sulfonyl chloride reagent for sulfonamide formation |
| 3 | Base (e.g., pyridine or triethylamine) | To neutralize HCl formed during reaction |
| 4 | Solvent: dichloromethane, methanol, or ethyl acetate | Reaction medium |
| 5 | Temperature: 0 °C to room temperature | Controlled to prevent side reactions |
| 6 | Work-up: aqueous extraction, drying over sodium sulfate | Purification steps |
| 7 | Final purification: recrystallization or chromatography | To obtain pure N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide |
Reaction Mechanism Overview
The sulfonamide bond formation proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, displacing chloride ion and forming the sulfonamide linkage. The aminomethyl substituent on the phenyl ring remains intact during this process.
Example Procedure from Patent Literature
A representative preparation method described in patent CN103814021B involves:
- Dissolving 4-(aminomethyl)aniline in anhydrous dichloromethane.
- Cooling the solution to 0 °C under inert atmosphere.
- Slowly adding ethylethanesulfonyl chloride dropwise with stirring.
- Adding triethylamine as a base to scavenge HCl.
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with water, followed by extraction.
- Drying the organic layer over sodium sulfate and concentrating.
- Purifying the crude product by recrystallization from ethanol or chromatographic methods.
This method ensures high yield and purity of the target compound.
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Use of Sulfonyl Chloride | Reaction of sulfonyl chloride with amine | High reactivity, straightforward reaction | Requires moisture-free conditions |
| Solvent Choice | Dichloromethane, methanol, ethyl acetate | Good solubility of reagents and products | Some solvents toxic or volatile |
| Base Used | Pyridine, triethylamine | Neutralizes HCl, drives reaction forward | Pyridine has strong odor, toxicity |
| Temperature Control | 0 °C to room temperature | Minimizes side reactions | Requires cooling apparatus |
| Purification Techniques | Recrystallization, chromatography | High purity product | Time-consuming, solvent use |
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Choice | Notes |
|---|---|---|
| Starting amine | 4-(Aminomethyl)aniline | Commercially available |
| Sulfonyl chloride | Ethylethanesulfonyl chloride | Reactive sulfonylating agent |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane | Anhydrous preferred |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Yield | 70–85% | Depends on scale and conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions, particularly at the sulfur center. Key reactions include:
a. Alkylation/Acylation of the Aminomethyl Group
The primary amine (-CH₂NH₂) undergoes alkylation or acylation under mild conditions. For example:
-
Reaction with acetyl chloride in THF at 0–25°C yields N-acetyl derivatives .
-
Ethylation using ethyl bromide in the presence of K₂CO₃ produces N-ethylated products.
Table 1: Alkylation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | THF, 0–25°C | N-acetylated sulfonamide | 82 | |
| Ethyl bromide | K₂CO₃, DMF, 60°C | N-ethylated derivative | 75 |
b. Sulfonamide Hydrolysis
Under acidic (HCl) or basic (NaOH) conditions, the sulfonamide bond cleaves to form sulfonic acid and amine byproducts:
Kinetic studies suggest pseudo-first-order behavior with rate constants of (pH 2) and (pH 12).
Condensation and Cyclization
The aminomethyl group facilitates condensation with carbonyl compounds:
a. Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives:
This reaction proceeds quantitatively at 60°C within 2 hours .
b. Heterocyclic Synthesis
Cyclization with β-ketoesters produces pyrimidine derivatives, as observed in structurally related 4-(aminomethyl)benzamides .
Metal Coordination and Catalysis
The sulfonamide nitrogen and aminomethyl group act as ligands for transition metals:
a. Palladium Complexation
In THF, the compound forms stable complexes with Pd(II) acetate, analogous to N-methyl-2-aminobiphenyl-palladium methanesulfonate systems . These complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura), achieving turnover numbers (TON) > 1,000 .
Table 2: Catalytic Performance
| Substrate | Reaction Type | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| Aryl chlorides | Suzuki-Miyaura | 93 | >99 | |
| Vinyl bromides | Heck coupling | 88 | 95 |
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and sulfonation at the para-position relative to the aminomethyl group:
a. Nitration
With HNO₃/H₂SO₄ at 0°C, nitro derivatives form in 68% yield .
b. Sulfonation
Reaction with SO₃ in H₂SO₄ introduces a sulfonic acid group, enhancing water solubility .
Redox Reactions
a. Oxidation of the Aminomethyl Group
Treatment with KMnO₄ in acidic media converts -CH₂NH₂ to -COOH, yielding a carboxylic acid derivative.
b. Reduction of Sulfonamide
LiAlH₄ reduces the sulfonamide to a thioether (-S-CH₂-), though this reaction is low-yielding (≤35%).
Biological Interaction Mechanisms
The compound inhibits bacterial folate synthesis by competitively binding dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA). Kinetic assays show an inhibition constant against E. coli DHPS.
Comparative Reactivity
Table 3: Reactivity Trends in Analogous Compounds
| Compound | Reaction Rate (Relative to Target) | Key Difference |
|---|---|---|
| 4-(Aminomethyl)pyridine | 1.5× faster | Pyridine ring enhances |
| N-Ethyl-4-nitrobenzenesulfonamide | 0.3× slower | Electron-withdrawing -NO₂ |
Scientific Research Applications
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The aminomethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide with related sulfonamide derivatives:
Key Observations :
- Aminomethyl vs.
- Sulfonamide Branching : The N-ethylethanesulfonamide group introduces a branched alkyl chain, enhancing lipophilicity compared to the linear N-(2-hydroxyethyl) group in or unmodified methanesulfonamide in .
- Amine Acetylation : The acetylated derivative in lacks a primary amine, reducing basicity and reactivity, which may alter pharmacokinetic properties like absorption and metabolic oxidation.
Physicochemical Properties
Implications :
- The unmodified primary amine in the target compound and allows for stronger hydrogen bonding compared to the acetylated analog in .
Biological Activity
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article synthesizes findings from various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an ethyl chain and an aminomethyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₈N₂O₂S, indicating the presence of nitrogen, sulfur, and oxygen, which are crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the efficacy of 4-(aminomethyl)benzamide derivatives against viruses such as Ebola and Marburg. These compounds inhibit viral entry by targeting specific viral proteins. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent antiviral activity with good metabolic stability in human plasma . This suggests that this compound could serve as a lead compound for developing antiviral therapies.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The IC50 values ranged from 0.50 to 7.10 µM across different derivatives . Mechanistically, these compounds may induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Antimicrobial Activity
This compound exhibits antimicrobial properties against several pathogens. In particular, studies have reported moderate fungicidal activity against fungi like Alternaria solani and Fusarium oxysporum. The compound's effectiveness was comparable to established antifungal agents at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly influence the potency and selectivity of these compounds against different biological targets. For example, compounds with electron-donating groups generally exhibited enhanced activity compared to their electron-withdrawing counterparts .
Case Studies
- Antiviral Efficacy : A study focused on the optimization of 4-(aminomethyl)benzamide derivatives showed that compounds with specific substitutions could effectively inhibit viral entry mechanisms in cell culture models .
- Anticancer Activity : In a comparative study of various derivatives against MCF-7 and A2780 cell lines, one derivative demonstrated an IC50 of 0.50 µM, highlighting its potential as a lead compound for further investigation into cancer therapies .
- Antifungal Evaluation : Compounds were tested against Fusarium oxysporum, with some showing comparable efficacy to positive controls at 50 µg/mL, suggesting potential applications in agricultural settings as antifungal agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of ethanesulfonyl chloride with 4-(aminomethyl)phenylethylamine. Purification typically involves column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:3 to 1:1). Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity, as validated by UV detection at 255 nm . Residual solvents (e.g., DCM, THF) should be quantified via GC-MS to meet ICH guidelines.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs a multi-technique approach:
- 1H/13C NMR : Characterize aromatic protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ 5.8–6.2 ppm).
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 287.1284).
- FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1600–1650 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles for stereochemical validation.
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported bioactivity data for sulfonamide derivatives like this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., kinase inhibition vs. no observed activity) may arise from assay conditions. Mitigation strategies include:
- Dose-response profiling : Test across a broad concentration range (nM–μM) to identify false negatives.
- Cellular permeability assays : Use Caco-2 monolayers to assess if low activity stems from poor membrane penetration.
- Off-target screening : Employ kinase profiling panels (≥50 kinases) to rule out nonspecific binding .
- Structural analogs : Compare with N-ethyl-N-phenyl analogs to isolate the role of the aminomethyl group .
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Stability is assessed via:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS.
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using a validated LC-MS/MS method.
- Long-term storage : Stability at -20°C (≥5 years) is typical for sulfonamides, but lyophilization in argon may extend shelf life .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- Pharmacophore mapping : Align with known sulfonamide pharmacophores (e.g., hydrogen-bond acceptors at 3.5 Å spacing) .
Data Contradiction Resolution
Q. How to resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often stem from polymorphism or hydration states. Strategies include:
- Hansen solubility parameters : Calculate HSPiP values to match solvents (e.g., DMSO > methanol > hexane).
- Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms; amorphous phases enhance solubility.
- Co-solvency : Use ethanol/water (70:30) mixtures to balance polarity .
Q. What analytical techniques differentiate between N-ethyl and N-methyl sulfonamide analogs?
- Methodological Answer :
- LC-MS/MS : Use MRM transitions specific to the ethyl group (e.g., m/z 287 → 154).
- NMR DEPT-135 : Identify CH₂ groups in the ethyl chain (δ 1.2–1.4 ppm) vs. methyl (δ 1.0 ppm).
- IR spectroscopy : C-H stretching in ethyl groups (2850–2950 cm⁻¹) shows distinct peaks compared to methyl .
Tables for Key Data
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Purity | HPLC-UV (255 nm) | ≥98% | |
| Molecular Weight | HRMS | 286.36 g/mol | |
| Plasma Stability (24h) | LC-MS/MS | 92% intact | |
| LogP | Shake-flask | 2.1 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
